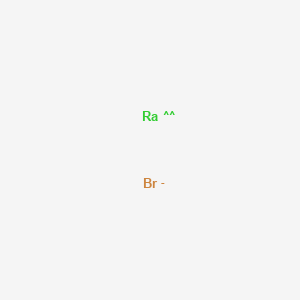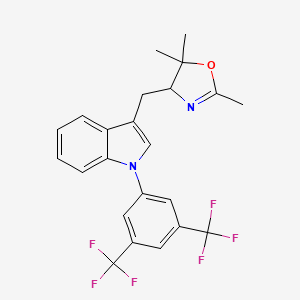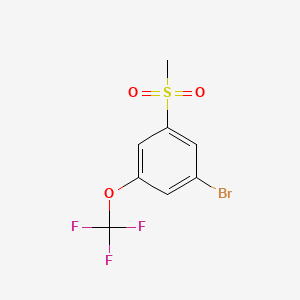
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a methylsulfonyl group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution. The methylsulfonyl group can be introduced via sulfonation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-(methylsulfonyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H6BrF3O3S |
|---|---|
Poids moléculaire |
319.10 g/mol |
Nom IUPAC |
1-bromo-3-methylsulfonyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-5(9)2-6(4-7)15-8(10,11)12/h2-4H,1H3 |
Clé InChI |
FSWYUXOCSSZCHW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=CC(=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




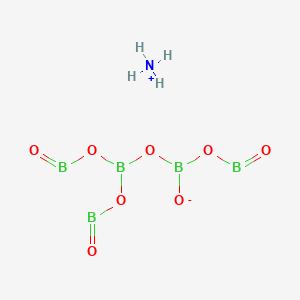
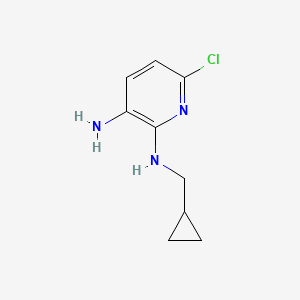

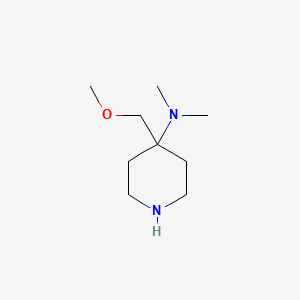
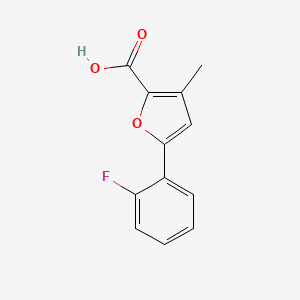
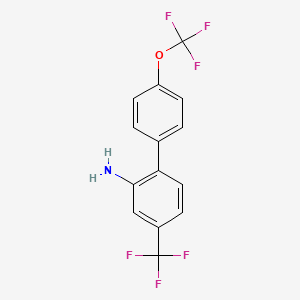



![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
